molecular formula C8H4ClF3O2 B2782867 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid CAS No. 1552586-85-2

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B2782867
CAS No.: 1552586-85-2
M. Wt: 224.56
InChI Key: QKYNSYWIMLRVIO-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of chloro, fluoro, and difluoro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-chloro-2-fluorophenylisocyanate as a starting material . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorophenylacetic acid
  • 2,2-Difluoroacetic acid
  • 3-Chloro-2-fluorobenzoic acid

Uniqueness

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid is unique due to the combination of chloro, fluoro, and difluoro groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYNSYWIMLRVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552586-85-2
Record name 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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